N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide typically involves the reaction of 2-methylbenzylamine with pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in the degradation of bioactive molecules, thereby enhancing their levels and effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide include other pyrrolidine derivatives such as:
- N-methylpyrrolidine
- Pyrrolidine-2,5-dione
- Pyrrolidine-2-one
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 2-methylbenzylamine with pyrrolidine-2-carboxylic acid derivatives. The resulting amide structure is characterized by a pyrrolidine ring, which is known for its role in various biological activities.
Biological Activity Overview
The biological activity of this compound encompasses several pharmacological effects:
- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The IC50 values for related compounds have been reported around 0.04 μmol, suggesting a strong anti-inflammatory potential comparable to established NSAIDs like celecoxib .
- Antibacterial Properties : The compound has shown promise against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated significant antibacterial activity, with minimal inhibitory concentration (MIC) values indicating effectiveness against Gram-positive bacteria .
- Anticancer Activity : Preliminary investigations into the anticancer properties of similar pyrrolidine derivatives have revealed their ability to induce apoptosis in cancer cell lines. For instance, compounds with structural similarities have been noted to exhibit IC50 values less than that of doxorubicin in various cancer models .
Anti-inflammatory Studies
A study focused on the anti-inflammatory effects of pyrrolidine derivatives highlighted their ability to suppress COX-2 mRNA expression significantly. The findings suggest that this compound may share these anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
Compound | IC50 (μmol) | Target |
---|---|---|
Celecoxib | 0.04 ± 0.01 | COX-2 |
This compound | TBD | COX-2 |
Antibacterial Activity
The antibacterial efficacy was evaluated through MIC assays against several bacterial strains. The results indicated that this compound could serve as a lead compound for developing new antibacterial agents.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 3.125 |
Escherichia coli | 12.5 |
Anticancer Studies
In vitro studies on cancer cell lines revealed that this compound could potentially inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Cell Line | IC50 (μM) | Reference Drug |
---|---|---|
A431 | <10 | Doxorubicin |
HT29 | <5 | Doxorubicin |
Case Studies
- Case Study on Anti-inflammatory Effects : In a rat model of carrageenan-induced paw edema, similar compounds exhibited a significant reduction in inflammation markers, which supports the hypothesis that this compound may possess similar anti-inflammatory effects .
- Antibacterial Efficacy : A clinical evaluation of pyrrolidine derivatives demonstrated notable activity against resistant strains of bacteria, indicating the potential for clinical applications in treating infections caused by MRSA .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-10-5-2-3-6-11(10)9-15-13(16)12-7-4-8-14-12/h2-3,5-6,12,14H,4,7-9H2,1H3,(H,15,16) |
InChI Key |
GIZSAZMSNKEJAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.